molecular formula C8H8BrNO2 B15329923 4-Bromo-2-hydroxy-6-methylbenzamide

4-Bromo-2-hydroxy-6-methylbenzamide

Cat. No.: B15329923
M. Wt: 230.06 g/mol
InChI Key: POQJJIAGXJUSLH-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxy-6-methylbenzamide is a brominated aromatic compound characterized by a benzamide backbone substituted with hydroxyl (-OH), methyl (-CH₃), and bromine (-Br) groups at positions 2, 6, and 4, respectively. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl and amide groups, and lipophilicity influenced by the bromine and methyl substituents.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

4-bromo-2-hydroxy-6-methylbenzamide

InChI

InChI=1S/C8H8BrNO2/c1-4-2-5(9)3-6(11)7(4)8(10)12/h2-3,11H,1H3,(H2,10,12)

InChI Key

POQJJIAGXJUSLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)N)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-hydroxy-6-methylbenzamide typically involves the bromination of 2-hydroxy-6-methylbenzamide. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon disulfide . The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-hydroxy-6-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives .

Scientific Research Applications

4-Bromo-2-hydroxy-6-methylbenzamide is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydroxy-6-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Bromo-2-methoxy-6-methylbenzamide
  • Structural Difference : The hydroxyl group at position 2 is replaced by methoxy (-OCH₃).
  • Reactivity: Methoxy is less reactive in hydrogen bonding but more electron-donating, altering electronic distribution across the aromatic ring .
Methyl 4-bromo-2-hydroxy-6-methylbenzoate
  • Structural Difference : The amide (-CONH₂) is replaced by a methyl ester (-COOCH₃).
  • Impact :
    • Hydrolysis : The ester group is more prone to hydrolysis under basic conditions than the amide, affecting stability in aqueous environments .
    • Bioactivity : Esters often serve as prodrugs, suggesting this derivative may have different pharmacokinetic profiles .
4-Bromo-2-hydroxy-6-methylbenzaldehyde
  • Structural Difference : The amide group is replaced by an aldehyde (-CHO).
  • Impact :
    • Reactivity : The aldehyde is highly reactive toward nucleophiles, making this compound useful in condensation reactions (e.g., Schiff base formation) .
    • Electronic Effects : The electron-withdrawing aldehyde reduces electron density on the aromatic ring compared to the amide .

Substituent Position and Ring Modifications

4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
  • Structural Difference : The benzamide is attached to a chromene ring system with a ketone and phenyl group.
  • Impact: Planarity and π-π Interactions: The extended conjugated system may enhance binding to biological targets (e.g., kinases or DNA) through planar stacking .
4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine
  • Structural Difference : The benzamide ring is replaced by a pyrimidine heterocycle.
  • Impact :
    • Hydrogen Bonding : Pyrimidine’s nitrogen atoms enable stronger hydrogen bonding, critical for interactions in catalytic sites .
    • Electronic Properties : The electron-deficient pyrimidine ring alters resonance stabilization compared to benzamide .

Halogen and Heteroatom Variations

4-Bromo-2-fluoro-6-hydroxybenzaldehyde
  • Structural Difference : Introduces fluorine at position 2 and replaces the amide with an aldehyde.
  • Impact :
    • Electronegativity : Fluorine’s strong electron-withdrawing effect increases acidity of the hydroxyl group, enhancing solubility in polar solvents .
    • Metabolic Stability : Fluorine can reduce metabolic degradation, extending half-life in biological systems .
5-Bromo-4-fluoro-2-hydroxybenzaldehyde
  • Structural Difference : Bromine and fluorine are positioned at 5 and 4, respectively.
  • Impact :
    • Steric Effects : Altered substituent positions may hinder or facilitate interactions in enzyme active sites .

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